N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
CAS No.: 484681-59-6
Cat. No.: VC4342183
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 484681-59-6 |
|---|---|
| Molecular Formula | C21H21N3O3S |
| Molecular Weight | 395.48 |
| IUPAC Name | N-(4-acetylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H21N3O3S/c1-14(25)15-4-8-17(9-5-15)23-20(26)13-28-21-22-12-19(24(21)2)16-6-10-18(27-3)11-7-16/h4-12H,13H2,1-3H3,(H,23,26) |
| Standard InChI Key | XPNXUDNEQINEGA-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC |
Introduction
N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound with potential applications in pharmaceutical and biochemical research. This compound features a unique structure characterized by an acetylphenyl group, a methoxyphenyl-substituted imidazole ring, and a thioacetamide linkage. Below, we explore the compound's chemical properties, synthesis, and potential biological applications.
Synthesis
The synthesis of N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide involves multi-step reactions:
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Preparation of the Imidazole Derivative:
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The imidazole ring is typically synthesized via cyclization reactions involving aldehydes and amines.
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Substitution on the imidazole ring with a methoxyphenyl group is achieved through electrophilic substitution.
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Formation of the Thioacetamide Linkage:
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The thioacetamide group is introduced via nucleophilic substitution using thiourea derivatives or related reagents.
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Coupling with Acetophenone Derivative:
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The final step involves coupling the acetophenone derivative with the intermediate through amide bond formation.
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Biological Activity and Applications
4.1 Antimicrobial Potential
Compounds with structural similarities to N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. The thioacetamide linkage and imidazole ring are known pharmacophores for antimicrobial agents .
4.2 Anticancer Properties
The methoxyphenyl-substituted imidazole core may interact with cancer cell receptors or enzymes, making it a potential candidate for anticancer drug development .
4.3 Molecular Docking Insights
Molecular docking studies suggest that such compounds can bind effectively to enzyme active sites due to their heteroaromatic nature and flexible substituents .
Analytical Data
The compound can be characterized using the following techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirming chemical shifts for functional groups (e.g., acetyl, methoxy). |
| Mass Spectrometry | Determining molecular weight and fragmentation patterns. |
| FTIR Spectroscopy | Identifying functional groups (e.g., C=O, C-S). |
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